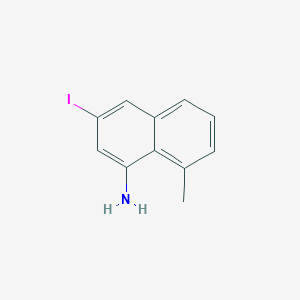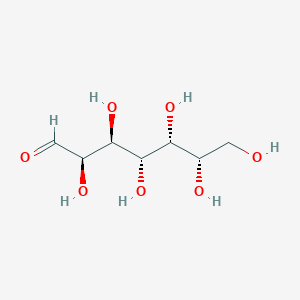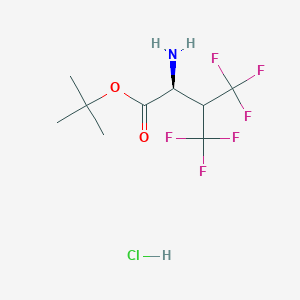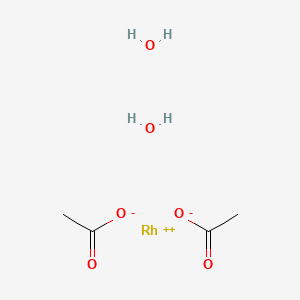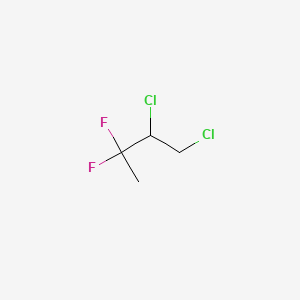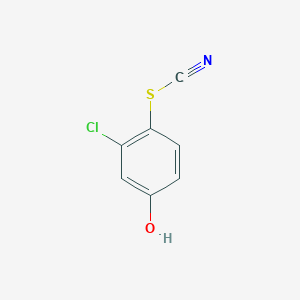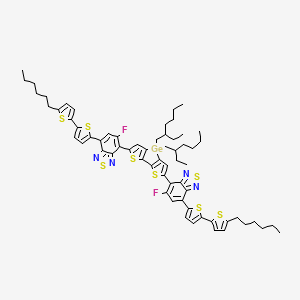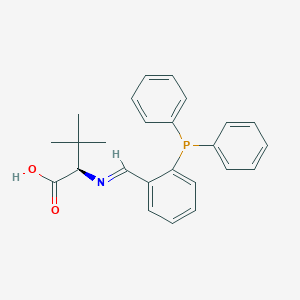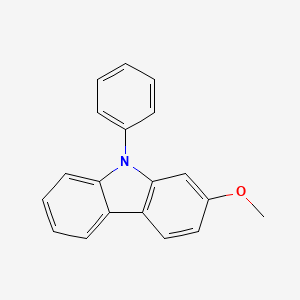
2-Methoxy-9-phenyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-9-phenyl-9H-carbazole is an organic compound with the molecular formula C19H15NO. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of a methoxy group at the 2-position and a phenyl group at the 9-position of the carbazole core. Carbazoles are notable for their stability and electronic properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-9-phenyl-9H-carbazole typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed amination and subsequent cyclization of 2-iodoanisole and 9-phenylcarbazole. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced carbazole products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone or silver oxide in an inert solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid.
Major Products:
Oxidation: Carbazole derivatives such as 9,9’-bicarbazyl.
Reduction: Reduced carbazole compounds.
Substitution: Nitrated or halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxy-9-phenyl-9H-carbazole involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity. The methoxy and phenyl groups contribute to its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
9-Phenylcarbazole: Lacks the methoxy group, resulting in different electronic properties and reactivity.
2-Methoxycarbazole: Similar structure but without the phenyl group, affecting its stability and applications.
Uniqueness: 2-Methoxy-9-phenyl-9H-carbazole is unique due to the combined presence of the methoxy and phenyl groups, which enhance its electronic properties and stability. This makes it particularly valuable in electronic and optoelectronic applications compared to its analogs .
Eigenschaften
Molekularformel |
C19H15NO |
|---|---|
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
2-methoxy-9-phenylcarbazole |
InChI |
InChI=1S/C19H15NO/c1-21-15-11-12-17-16-9-5-6-10-18(16)20(19(17)13-15)14-7-3-2-4-8-14/h2-13H,1H3 |
InChI-Schlüssel |
WJWUCWGMYCKNJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


